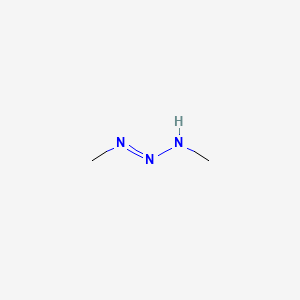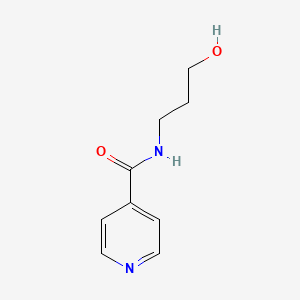
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the morpholine ring in this compound adds to its versatility and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine typically involves the reaction of 4-butoxy-6-methyl-5-nitropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxy reagents, bases like potassium carbonate or sodium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(4-Amino-6-methyl-5-nitropyrimidin-2-yl)morpholine.
Substitution: Various alkoxy-substituted pyrimidine derivatives.
Hydrolysis: Corresponding pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may enhance the compound’s ability to interact with biological membranes and proteins, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
- 4-(4-Ethoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
- 4-(4-Propoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
Uniqueness
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with shorter or different alkoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
381693-22-7 |
|---|---|
Fórmula molecular |
C13H20N4O4 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
4-(4-butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C13H20N4O4/c1-3-4-7-21-12-11(17(18)19)10(2)14-13(15-12)16-5-8-20-9-6-16/h3-9H2,1-2H3 |
Clave InChI |
UJELOCWXISLRSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC(=NC(=C1[N+](=O)[O-])C)N2CCOCC2 |
Solubilidad |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
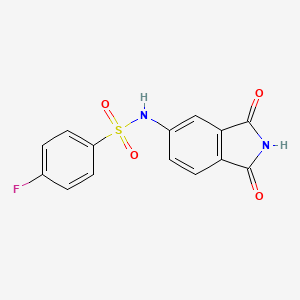
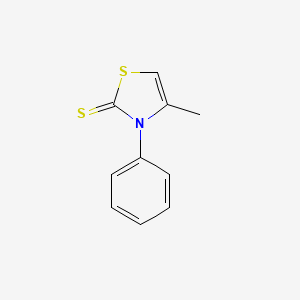
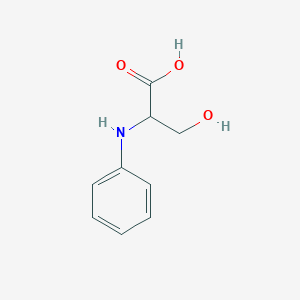


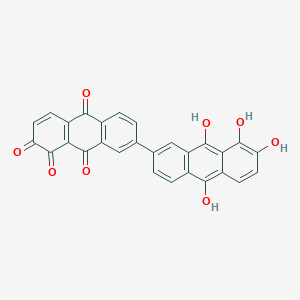

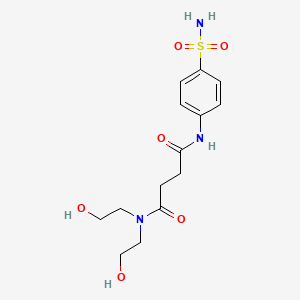
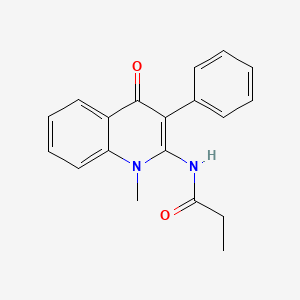
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
